molecular formula C12H11Cl2N3O2S2 B11166306 3,4-dichloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

3,4-dichloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11166306
M. Wt: 364.3 g/mol
InChI Key: BKGYYSAVPLAUSC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group substituted with dichloro and methoxyethyl groups, along with a thiadiazole ring

Preparation Methods

The synthesis of 3,4-dichloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps. The starting material, 3,4-dichloroaniline, undergoes a series of reactions to introduce the thiadiazole ring and the methoxyethyl group. The synthetic route typically includes the following steps:

    Nitration: The nitration of 3,4-dichloroaniline to form 3,4-dichloro-2-nitroaniline.

    Reduction: The reduction of the nitro group to form 3,4-dichloro-2-aminobenzene.

    Cyclization: The cyclization of the aminobenzene derivative with thiosemicarbazide to form the thiadiazole ring.

    Acylation: The final acylation step to form the benzamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3,4-dichloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.

The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

3,4-dichloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features, such as the thiadiazole ring, but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H11Cl2N3O2S2

Molecular Weight

364.3 g/mol

IUPAC Name

3,4-dichloro-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H11Cl2N3O2S2/c1-19-4-5-20-12-17-16-11(21-12)15-10(18)7-2-3-8(13)9(14)6-7/h2-3,6H,4-5H2,1H3,(H,15,16,18)

InChI Key

BKGYYSAVPLAUSC-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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